molecular formula C9H6BrFO2 B8621785 6-bromo-5-fluoroisochroman-1-one

6-bromo-5-fluoroisochroman-1-one

Cat. No.: B8621785
M. Wt: 245.04 g/mol
InChI Key: JPGWCQOPYUUADA-UHFFFAOYSA-N
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Description

6-bromo-5-fluoroisochroman-1-one is an organic compound that belongs to the class of isochromenones It is characterized by the presence of bromine and fluorine atoms attached to the isochromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-fluoroisochroman-1-one typically involves the bromination and fluorination of the isochromenone core. One common method involves the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective introduction of bromine and fluorine atoms.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-fluoroisochroman-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: The major products are substituted isochromenones with different functional groups replacing the bromine or fluorine atoms.

    Oxidation Reactions: The major products are ketones or carboxylic acids.

    Reduction Reactions: The major products are alcohols.

Scientific Research Applications

6-bromo-5-fluoroisochroman-1-one has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-5-fluoroisochroman-1-one involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong interactions with biological molecules, leading to changes in their structure and function. The compound may inhibit or activate certain enzymes or receptors, thereby exerting its effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
  • 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
  • 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Uniqueness

6-bromo-5-fluoroisochroman-1-one is unique due to its specific substitution pattern on the isochromenone core. The presence of both bromine and fluorine atoms provides distinct chemical properties, such as increased reactivity and potential biological activity, which are not observed in similar compounds.

Properties

Molecular Formula

C9H6BrFO2

Molecular Weight

245.04 g/mol

IUPAC Name

6-bromo-5-fluoro-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C9H6BrFO2/c10-7-2-1-6-5(8(7)11)3-4-13-9(6)12/h1-2H,3-4H2

InChI Key

JPGWCQOPYUUADA-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C2=C1C(=C(C=C2)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-bromo-N-tert-butyl-3-fluoro-2-(2-hydroxyethyl)benzamide. (1.8 g, 5.7 mmol) and TsOH (1.3 g, 6.9 mmol) in toluene (100 mL)/THF (10 mL) was heated to reflux. After 1 h, TLC and LC/MS analysis indicated complete conversion. The solution was concentrated to dryness followed by dilution with Et2O (150 mL). The organic layer was washed with brine, dried over MgSO4, filtered and concentrated affording the title compound: LC-MS: m/z 246.92 (M+H)+.
Name
4-bromo-N-tert-butyl-3-fluoro-2-(2-hydroxyethyl)benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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